N,N-DIETHYL-2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDE
Overview
Description
N,N-DIETHYL-2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDE is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is known for its valuable biological and pharmaceutical properties, making it a subject of interest for many researchers in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of N,N-DIETHYL-2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDE involves several steps. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often employ green chemistry principles, using green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
N,N-DIETHYL-2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N,N-DIETHYL-2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial activity against various bacterial strains.
Medicine: It has been studied for its potential anticancer, anti-inflammatory, and antiviral properties.
Industry: The compound is used in the production of certain perfumes and fabric conditioners.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit bacterial DNA gyrase, which is essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth, making it an effective antimicrobial agent.
Comparison with Similar Compounds
N,N-DIETHYL-2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDE can be compared with other coumarin derivatives such as:
Warfarin: An anticoagulant used to prevent blood clots.
Dicoumarol: Another anticoagulant with similar properties to warfarin.
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of various coumarin derivatives. The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and synthetic utility.
Properties
IUPAC Name |
N,N-diethyl-2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-4-20(5-2)17(21)11-23-15-9-12(3)10-16-18(15)13-7-6-8-14(13)19(22)24-16/h9-10H,4-8,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZASZHMXURJDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC(=CC2=C1C3=C(CCC3)C(=O)O2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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